(1R,2S,4S,7S,8R,9S,12S,13S,16S,18S)-16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-10-one
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Overview
Description
LSM-6370 is a triterpenoid.
Scientific Research Applications
Structural and Conformational Analysis
Polycyclic Condensate Study : A study by Kliegel et al. (2002) explored the structure of a polycyclic condensate closely related to the queried compound, which included a complex tetracyclic ring system involving boroxine and piperidinium rings. This research contributes to understanding the molecular geometry and potential reactivity of similar complex organic structures (Kliegel et al., 2002).
Synthesis and Crystal Structure : Research by Glister et al. (2005) on a similar compound focused on its synthesis and NMR analysis, providing insights into the structural properties and potential applications in materials science and molecular engineering (Glister et al., 2005).
Electrophilic Behavior and Mannich Reactions
- Electrophilicity and Mannich Base Synthesis : A study by Rivera et al. (2013) demonstrated the use of a similar cyclic aminal in the synthesis of Mannich bases, highlighting its electrophilic characteristics and potential applications in asymmetric catalysis (Rivera et al., 2013).
Potential in Organic Synthesis and Medicinal Chemistry
Androsterone Derivatives as Inhibitors : Research by Djigoué et al. (2012) on androsterone derivatives, which share structural similarities with the queried compound, suggested potential applications in medicinal chemistry, particularly in androgen biosynthesis inhibition (Djigoué et al., 2012).
Synthesis of Polyfunctional Spiroketal : A study by Gerber‐Lemaire and Vogel (2004) on the synthesis of spiroketal structures related to the queried compound could indicate potential routes for synthesizing complex organic molecules, which may be relevant in pharmaceutical synthesis (Gerber‐Lemaire & Vogel, 2004).
Iron Complexes with Macrocyclic Ligands : Bigler et al. (2014) explored macrocyclic ligands in iron complexes, relevant to the queried compound due to its potential for forming complex structures with metallic elements. Such studies are important in coordination chemistry and material science (Bigler, Otth, & Mezzetti, 2014).
Properties
Molecular Formula |
C27H42O4 |
---|---|
Molecular Weight |
430.6 g/mol |
IUPAC Name |
(1R,2S,4S,7S,8R,9S,12S,13S,16S,18S)-16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-10-one |
InChI |
InChI=1S/C27H42O4/c1-15-7-10-27(30-14-15)16(2)24-22(31-27)12-21-19-6-5-17-11-18(28)8-9-25(17,3)20(19)13-23(29)26(21,24)4/h15-22,24,28H,5-14H2,1-4H3/t15?,16-,17-,18-,19+,20-,21-,22-,24-,25-,26+,27?/m0/s1 |
InChI Key |
QOLRLLFJMZLYQJ-BMYFWTKCSA-N |
Isomeric SMILES |
C[C@H]1[C@H]2[C@H](C[C@@H]3[C@@]2(C(=O)C[C@H]4[C@H]3CC[C@@H]5[C@@]4(CC[C@@H](C5)O)C)C)OC16CCC(CO6)C |
SMILES |
CC1CCC2(C(C3C(O2)CC4C3(C(=O)CC5C4CCC6C5(CCC(C6)O)C)C)C)OC1 |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(C(=O)CC5C4CCC6C5(CCC(C6)O)C)C)C)OC1 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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